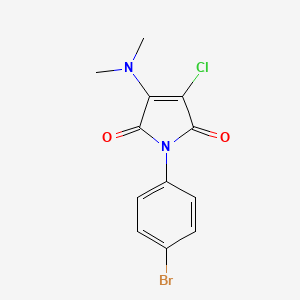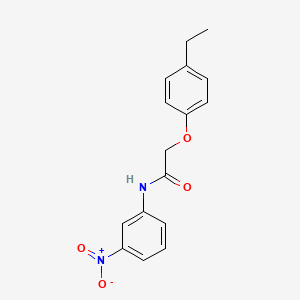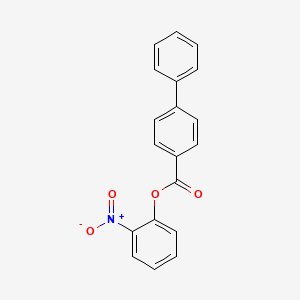![molecular formula C14H10ClN3O2 B5886793 3-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5886793.png)
3-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyridine ring attached to an oxadiazole moiety, which is further substituted with a chlorophenoxy methyl group. The unique structural features of this compound make it a valuable candidate for various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenol with chloromethyl methyl ether to form 4-chlorophenoxy methyl chloride. This intermediate is then reacted with 3-amino-1,2,4-oxadiazole under basic conditions to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced analytical techniques ensures high yield and purity of the final product. Industrial production methods also focus on minimizing waste and improving the overall efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed to replace the chlorophenoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxadiazole-pyridine compounds .
Applications De Recherche Scientifique
3-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 3-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets. For instance, its inhibitory effect on acetylcholinesterase is attributed to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This interaction is facilitated by the compound’s unique structural features, which allow it to fit into the enzyme’s active site and form stable complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol: Similar in structure but contains a thiol group instead of a pyridine ring.
4-chloro-2-methylphenol: Contains a chlorophenol group but lacks the oxadiazole and pyridine moieties.
Uniqueness
3-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to its combination of a pyridine ring and an oxadiazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with specific molecular targets and exhibit a range of biological activities that are not observed in similar compounds .
Propriétés
IUPAC Name |
5-[(4-chlorophenoxy)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c15-11-3-5-12(6-4-11)19-9-13-17-14(18-20-13)10-2-1-7-16-8-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLQOHGPLASEDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5886717.png)
![8-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5886721.png)


![1-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]piperazine](/img/structure/B5886728.png)
![1-[(2,4-dimethylphenyl)methyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5886742.png)
![3-[2-(2,3-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5886745.png)

![4-methyl-N-[(4E)-4-(4-methylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]benzenesulfonamide](/img/structure/B5886767.png)

![methyl [5-(isobutyrylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5886781.png)


